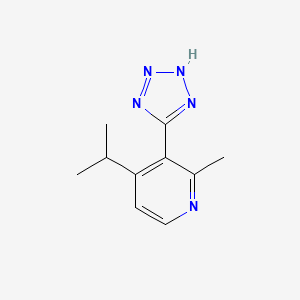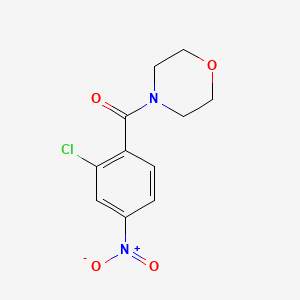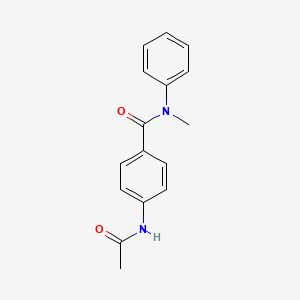![molecular formula C16H14ClNO3 B5557358 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)
4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, also known as CMPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of acetanilide derivatives and has been shown to exhibit a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Reactivity
Development of Novel Derivatives
Research by Al-Issa (2012) discusses the synthesis of new pyridine derivatives, highlighting the versatility of similar compounds in creating diverse chemical structures. This includes the transformation of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile into various derivatives, demonstrating the reactivity of such compounds in chemical synthesis (Al-Issa, 2012).
Electrochemical Applications
A study by Beitollahi et al. (2012) utilized modified carbon paste electrodes with compounds similar to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate for the electrochemical detection of various substances. This indicates potential applications in sensing and analytical chemistry (Beitollahi et al., 2012).
Antimicrobial and Antimalarial Activities
Antimalarial Activity
Werbel et al. (1986) synthesized compounds with structures related to this compound, demonstrating significant antimalarial properties. This suggests the potential for similar compounds to be used in developing antimalarial drugs (Werbel et al., 1986).
Antimicrobial Agents
Sah et al. (2014) investigated compounds structurally related to this compound as antimicrobial agents. Their findings highlight the potential use of these compounds in combating bacterial and fungal infections (Sah et al., 2014).
Photolysis and Chemical Behavior
- Photochemical Studies: Guizzardi et al. (2001) conducted research on the photolysis of compounds related to this compound, providing insights into their behavior under light exposure. This is relevant for understanding the stability and reactivity of these compounds in various conditions (Guizzardi et al., 2001).
Molecular Structures and Analysis
- Structural Analysis: Studies like those by Wiberg and Laidig (1987) provide detailed insights into the molecular structures and bonding characteristics of compounds related to this compound. Such research is crucial for understanding the physical and chemical properties of these compounds (Wiberg & Laidig, 1987).
Safety and Hazards
Properties
IUPAC Name |
[4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-3-6-13(17)9-15(10)18-16(20)12-4-7-14(8-5-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUCRDQOQDGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)
![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)
![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
